Superior NMDA Receptor Agonist Potency Compared to (3R) Enantiomer
The (3S) enantiomer (D-erythro-3-hydroxyaspartate) demonstrates a 100-fold higher potency as an NMDA receptor agonist compared to its (3R) enantiomer (L-erythro-3-hydroxyaspartate) in rat hippocampal neurons [1].
| Evidence Dimension | NMDA Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 320 nM |
| Comparator Or Baseline | (3R)-3-hydroxy-D-aspartic acid (L-erythro-3-hydroxyaspartate): EC50 > 30 μM (estimated as 100-fold less potent) |
| Quantified Difference | 100-fold more potent |
| Conditions | Rat hippocampal neuron cultures |
Why This Matters
This data demonstrates that only the (3S) enantiomer is a potent NMDA receptor agonist, making it the correct and only choice for studies focused on this receptor.
- [1] Foster, A. C., et al. (2015). Activity of the enantiomers of erythro-3-hydroxyaspartate at glutamate transporters and NMDA receptors. Journal of Neurochemistry, 136(5), 949-958. View Source
